N-Cyclopropylaniline
Overview
Description
N-Cyclopropylaniline: is an organic compound with the molecular formula C9H11N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a cyclopropyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-Cyclopropylaniline (CPA) primarily targets excited triplet-state photosensitizers (3sens)* . These photosensitizers are highly reactive species that play a central role in sunlit natural waters through the generation of other reactive intermediates .
Mode of Action
This compound interacts with its targets through a single-electron transfer (SET) mechanism . This involves the transfer of one electron from an electron donor to an acceptor . CPA is known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .
Biochemical Pathways
The biochemical pathway affected by CPA involves the oxidation of electron-rich phenols to phenoxy radicals . There is evidence that supports both two-step (i.e., electron transfer followed by proton transfer) and single-step (i.e., proton-coupled electron transfer) oxidation mechanisms .
Pharmacokinetics
The rate constants of cpa and cpa analogs oxidation are reported to be approximately 9 × 10^8 to 4 × 10^9 m-1s-1 . This suggests that CPA undergoes near diffusion-controlled oxidation to form CPA radical cation (CPA†+) in the presence of 3sens* or 3CDOM* .
Result of Action
The result of CPA’s action is the formation of aniline-substituted 5-membered carbocycle via direct electrolysis . This is achieved through a chain mechanism, involving the regeneration of the substrate radical cation and the formation of the neutral product .
Action Environment
The action of CPA is influenced by environmental factors present in DOM (Dissolved Organic Matter). Steady-state experiments tend to underestimate the rate of oxidation by 3CDOM* due to radical cation quenching (i.e., aniline†+→ aniline) by antioxidant moieties present in DOM . Therefore, the action, efficacy, and stability of CPA are influenced by the presence of these antioxidant moieties .
Biochemical Analysis
Biochemical Properties
N-Cyclopropylaniline plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with various enzymes, proteins, and other biomolecules through single-electron transfer (SET) mechanisms. The compound undergoes spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation, making it a valuable probe for studying oxidative properties . This interaction is crucial for understanding the oxidative behavior of triplet-state photosensitizers and other reactive intermediates in biochemical systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo irreversible ring-opening upon oxidation affects cell function by altering the redox state and generating reactive intermediates. These changes can impact cell signaling pathways and gene expression, leading to modifications in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through single-electron transfer (SET) reactions. Upon oxidation, the compound forms nitrogen radical cations, which undergo irreversible cyclopropyl ring-opening. This process generates reactive intermediates that can interact with enzymes and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The unique structural properties of this compound make it an effective probe for studying these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s stability is influenced by its interaction with antioxidant moieties and other reactive species present in the environment . Over time, the degradation of this compound can lead to long-term effects on cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative processes and cellular metabolism. At higher doses, this compound can cause toxic or adverse effects due to the generation of reactive intermediates and oxidative stress . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors involved in oxidative processes. The compound’s ability to undergo irreversible ring-opening upon oxidation affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function, leading to changes in cellular processes . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylaniline undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Triplet-state photosensitizers, chromophoric dissolved organic matter (CDOM), and light.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyclopropyl bromide, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Radical cations and ring-opened products.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropylaniline has several applications in scientific research:
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Industry: Used in the synthesis of various organic compounds and materials, including polymers and dyes.
Comparison with Similar Compounds
N-Cyclopropylaniline can be compared with other aniline derivatives such as N-methyl aniline and N-phenyl aniline. While all these compounds share a common aniline backbone, the presence of the cyclopropyl group in this compound imparts unique reactivity, particularly in oxidative reactions. This makes it distinct from its counterparts, which may not undergo similar ring-opening reactions upon oxidation .
List of Similar Compounds
- N-Methyl aniline
- N-Phenyl aniline
- N-Ethyl aniline
Properties
IUPAC Name |
N-cyclopropylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWIFLKURJQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426812 | |
Record name | N-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34535-98-3 | |
Record name | N-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Cyclopropylaniline a valuable compound in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various complex molecules. It acts as a key intermediate in producing 1-cyclopropyl-quinolonecarboxylic acids [], a class of compounds with significant biological activity, particularly as antibacterial agents.
Q2: How does the rate of ring-opening in this compound radical cation compare to other related compounds?
A3: Studies have shown that the unsubstituted N-Cyclopropyl-N-methylaniline radical cation undergoes ring-opening relatively slowly (4.1 x 104 s-1) []. This slow rate is attributed to resonance stabilization of the radical cation by the phenyl ring []. Interestingly, introducing a phenyl substituent on the cyclopropyl group, as in 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline, significantly accelerates the ring-opening rate (1.7 x 108 s-1) due to the radical-stabilizing effect of the phenyl group [].
Q3: Can you elaborate on the use of this compound derivatives in studying cytochrome P450 (CYP450) enzymes?
A4: this compound and its derivatives are valuable probes for investigating the mechanism of N-dealkylation reactions catalyzed by CYP450 enzymes [, , ]. Specifically, studies using N-cyclopropyl-N-methylaniline (2a) and N-(1'-methylcyclopropyl)-N-methylaniline (2b) helped clarify the role of single-electron transfer (SET) versus hydrogen atom transfer (HAT) in these reactions [].
Q4: What were the key findings from the CYP450 studies utilizing this compound derivatives?
A5: Research using isotopically labeled N-cyclopropyl-N-methylaniline with rat liver microsomes, a rich source of CYP2B1, demonstrated the formation of this compound and cyclopropanone hydrate as metabolites []. These findings, along with the absence of cyclopropyl ring-opening in N-(1'-methylcyclopropyl)-N-methylaniline metabolism, strongly suggest a carbinolamine pathway over a SET mechanism for N-dealkylation of these substrates by CYP450 enzymes [].
Q5: How does this compound behave under air oxidation?
A6: this compound readily undergoes air oxidation, even under ambient conditions [, ]. This process leads to the formation of the corresponding acetamide through a fragmentation pathway []. While the exact mechanism is still being explored, it's suggested to involve an initial aerobic oxidation to β-hydroxy-propionamides [].
Q6: What are some efficient synthetic routes for preparing this compound?
A7: Several methods have been developed for the synthesis of this compound and its derivatives. One approach involves the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, offering a practical route with high yields [, ]. Another method utilizes a Smiles rearrangement, where 2-chloro-N-cyclopropylacetamide reacts with phenols followed by base treatment to provide N-Cyclopropylanilines [].
Q7: How can mass spectrometry techniques be applied to study the reactivity of this compound?
A8: Electrochemistry coupled with electrospray ionization mass spectrometry (EC-ESI/MS) has proven valuable in investigating the reactivity of this compound radical cations []. This technique allows for the real-time monitoring of reaction intermediates and products, providing valuable mechanistic insights into reactions like the ring-opening of the radical cation derived from 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] [].
Q8: Have there been any studies using online mass spectrometry to investigate this compound reactions?
A9: Yes, online electrospray ionization mass spectrometry (ESI-MS) coupled with online laser irradiation has been employed to study visible-light-mediated photoredox reactions involving this compound []. This approach allowed the detection of fleeting intermediates like the this compound radical cation and provided evidence for a chain mechanism in the [3+2] annulation reaction with styrene [].
Q9: Are there any computational studies on this compound?
A10: Density functional theory (DFT) calculations have been used to investigate the mechanism of N-dealkylation of N-cyclopropyl-N-methylaniline by CYP450 []. These studies provided valuable insights into the regioselectivity of the reaction, highlighting the influence of the protein environment and the unique electronic properties of the substrate [].
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